D-Luciferin Firefly, sodium salt monohydrate
Overview
Description
D-Luciferin Firefly, sodium salt monohydrate is a useful research compound. Its molecular formula is C11H9N2NaO4S2 and its molecular weight is 320.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Bioluminescence Imaging Enhancement
D-Luciferin is a key component in bioluminescence imaging. A study demonstrated that firefly luciferase can be mutated to accept and utilize aminoluciferins with high activity, improving the imaging quality in live cells (Harwood et al., 2011). Additionally, synthetic luciferin analogues can increase near-infrared photon flux significantly in live cells, enhancing the scope of bioluminescent reporters (Mofford et al., 2014).
Applications in Enzyme Analysis
D-Luciferin derivatives have been used effectively as substrates in the bioluminescent assay of hydrolytic enzymes, such as carboxylic esterase and alkaline phosphatase (Toya et al., 1992). This showcases its utility in studying various enzymatic activities.
Enhancing Deep-Tissue Imaging
The development of luciferin analogues has been pivotal in achieving more sensitive deep-tissue imaging. For example, AkaLumine-HCl, a luciferin analogue, produces near-infrared bioluminescence, which is crucial for improved detection of targets in deep tissue (Kuchimaru et al., 2016).
Detection of Enzymatic Activity
Luciferin amides can be hydrolyzed by enzymes like fatty acid amide hydrolase (FAAH), enabling the bioluminescent detection of FAAH activity in vitro and in vivo. This is essential for studying the potency and tissue distribution of FAAH inhibitors (Mofford et al., 2015).
Pesticide Detection
D-Luciferin's synthetic methods have applications in detecting organophosphate pesticides at very low levels. This can be particularly useful in environmental monitoring and ensuring food safety (Watthaisong et al., 2022).
Biomedical Applications
D-Luciferin is extensively used in biomedical research, particularly in live cell imaging. For instance, it has been used in chemiluminescence microscopy to detect ATP leaking or release events in live cells (Zhang, 2008).
properties
IUPAC Name |
sodium;(4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S2.Na.H2O/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16;;/h1-3,7,14H,4H2,(H,15,16);;1H2/q;+1;/p-1/t7-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIPNAKGLVABIG-XCUBXKJBSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N2NaO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Luciferin Firefly, sodium salt monohydrate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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